Spiro[2.2]pentane-2-carboximidamide;hydrochloride
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Overview
Description
Spiro[2.2]pentane-2-carboximidamide;hydrochloride: is an organic compound with the molecular formula C6H11ClN2 It is characterized by a unique spiro structure, where two cyclopropane rings are fused together at a single carbon atom, creating a highly strained and reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.2]pentane-2-carboximidamide;hydrochloride typically involves the reaction of spiro[2.2]pentane-2-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.2]pentane-2-carboximidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The spiro structure allows for substitution reactions at the carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.2]pentane-2-carboxylic acid derivatives, while reduction can produce spiro[2.2]pentane-2-carboxamide.
Scientific Research Applications
Chemistry: In chemistry, Spiro[2.2]pentane-2-carboximidamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of Spiro[2.2]pentane-2-carboximidamide;hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Spiro[2.2]pentane-1-carboximidamide;hydrochloride
- Spiro[2.2]pentane-3-carboximidamide;hydrochloride
Comparison: Spiro[2.2]pentane-2-carboximidamide;hydrochloride is unique due to its specific position of the carboximidamide group on the spiro structure. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
spiro[2.2]pentane-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-5(8)4-3-6(4)1-2-6;/h4H,1-3H2,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOUUKIOEBTLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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